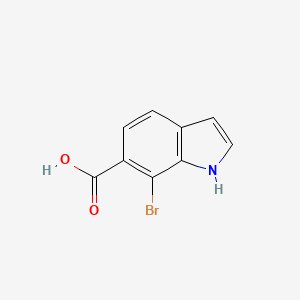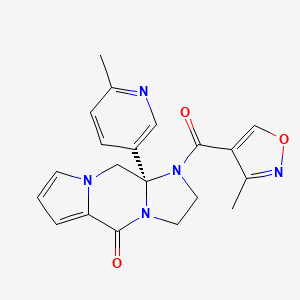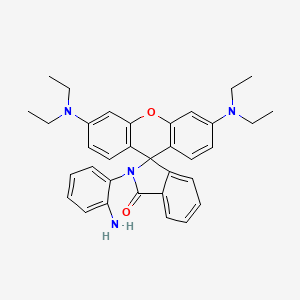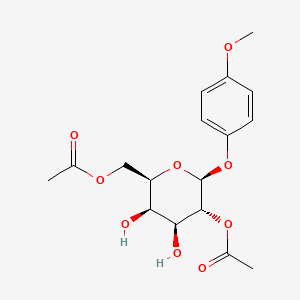
Coumberone
Übersicht
Beschreibung
Coumberone is a metabolic fluorogenic probe and an isoform-selective substrate for all aldo-keto reductase 1C isoforms. It is known for its ability to be reduced by all four members of the aldo-keto reductase 1C family to its fluorescent alcohol, coumberol . This compound is primarily used in scientific research to study the aldo-keto reductase 1C family of enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coumberone involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reduction of this compound to its fluorescent alcohol, coumberol, using aldo-keto reductase 1C enzymes . The reaction conditions typically include the use of dimethyl sulfoxide as a solvent and incubation at specific temperatures to facilitate the reaction.
Industrial Production Methods
The compound is typically synthesized in laboratories under controlled conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Coumberone undergoes several types of chemical reactions, including reduction and fluorescence activation. The primary reaction involves the reduction of this compound to coumberol by aldo-keto reductase 1C enzymes .
Common Reagents and Conditions
Reduction Reaction: this compound is reduced to coumberol using aldo-keto reductase 1C enzymes. The reaction is typically carried out in dimethyl sulfoxide as a solvent.
Fluorescence Activation: The reduction of this compound to coumberol results in the activation of its fluorescent properties, making it useful for imaging and detection in biological studies.
Major Products Formed
The major product formed from the reduction of this compound is coumberol, a fluorescent alcohol that is used in various scientific applications .
Wissenschaftliche Forschungsanwendungen
Coumberone has several scientific research applications, particularly in the study of aldo-keto reductase 1C enzymes. Some of its key applications include:
Biological Imaging: this compound is used as a metabolic fluorogenic probe to study the activity of aldo-keto reductase 1C enzymes in live cells.
Enzyme Activity Studies: Researchers use this compound to investigate the catalytic efficiency and selectivity of different aldo-keto reductase 1C isoforms.
Drug Development: this compound is used in the development of new drugs targeting aldo-keto reductase 1C enzymes.
Wirkmechanismus
Coumberone exerts its effects through its interaction with aldo-keto reductase 1C enzymes. The compound is reduced by these enzymes to its fluorescent alcohol, coumberol. This reduction process involves the transfer of electrons from the enzyme to this compound, resulting in the activation of its fluorescent properties . The molecular targets of this compound are the aldo-keto reductase 1C isoforms, which play a crucial role in the metabolism of various endogenous and exogenous compounds .
Vergleich Mit ähnlichen Verbindungen
Coumberone is unique in its ability to be selectively reduced by all four members of the aldo-keto reductase 1C family. Similar compounds include other metabolic fluorogenic probes that target specific enzyme families. Some of these compounds are:
Fluorescein Diacetate: A fluorogenic probe used to study esterase activity.
Resorufin Acetate: Another fluorogenic probe used for detecting esterase activity.
Dihydroethidium: A probe used to detect reactive oxygen species in cells.
This compound stands out due to its isoform-selective reduction by aldo-keto reductase 1C enzymes, making it a valuable tool for studying this specific enzyme family .
Eigenschaften
IUPAC Name |
6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJSADMDWUKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8198982.png)

![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)

![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)


